REACTION_CXSMILES
|
[Br:1][C:2]1[CH:3]=[C:4]([OH:10])[CH:5]=[C:6]([Br:9])[C:7]=1[CH3:8].I[CH:12]([CH3:14])[CH3:13].C(=O)([O-])[O-].[K+].[K+]>CN(C=O)C>[Br:1][C:2]1[CH:3]=[C:4]([O:10][CH:12]([CH3:14])[CH3:13])[CH:5]=[C:6]([Br:9])[C:7]=1[CH3:8] |f:2.3.4|
|
Name
|
|
Quantity
|
11.2 g
|
Type
|
reactant
|
Smiles
|
BrC=1C=C(C=C(C1C)Br)O
|
Name
|
|
Quantity
|
8.5 mL
|
Type
|
reactant
|
Smiles
|
IC(C)C
|
Name
|
|
Quantity
|
17.5 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 80° C. for 3 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was partitioned between ether (300 mL) and water (300 mL)
|
Type
|
CUSTOM
|
Details
|
The organic phase was separated
|
Type
|
WASH
|
Details
|
washed with brine (2×300 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=C(C(=CC(=C1)OC(C)C)Br)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 12.8 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 98.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |